molecular formula C8H13NO4 B2965305 Ethyl acetoacetyl(methyl)carbamate CAS No. 107292-92-2

Ethyl acetoacetyl(methyl)carbamate

Cat. No. B2965305
CAS RN: 107292-92-2
M. Wt: 187.195
InChI Key: FGXZLYROVQRQCM-UHFFFAOYSA-N
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Description

Ethyl acetoacetyl(methyl)carbamate is a complex organic compound. It contains a total of 25 bonds, including 12 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 1 (thio-) carbamate(s) (aliphatic), 1 ketone(s) (aliphatic), and 1 imide(s) (-thio) .


Synthesis Analysis

The synthesis of similar compounds, such as Ethyl carbamate, involves the reaction of urea with ethanol. The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline .


Molecular Structure Analysis

The molecular structure of Ethyl acetoacetyl(methyl)carbamate includes 12 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 1 (thio-) carbamate(s) (aliphatic), 1 ketone(s) (aliphatic), and 1 imide(s) (-thio) .


Chemical Reactions Analysis

Ethyl carbamate, a related compound, is formed in the fermentation, distillation, and storage stage . It is formed from the reaction of urea with ethanol. The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline .


Physical And Chemical Properties Analysis

Ethyl carbamate, a related compound, is a colorless, odorless compound. It is an ester of carbamic acid and a white solid . It has a molar mass of 89.094 g·mol −1, a density of 1.056 g cm −3, a melting point of 46 to 50 °C, and a boiling point of 182 to 185 °C .

Scientific Research Applications

Analytical Chemistry Applications

Ethyl acetoacetyl(methyl)carbamate and similar carbamate compounds are frequently analyzed in fruits, vegetables, and environmental samples due to their use as pesticides and potential environmental contaminants. Techniques such as liquid chromatography-electrospray ionization tandem mass spectrometry (LC/MS/MS) are developed for high throughput analysis of N-methyl carbamate pesticides in food products, emphasizing the need for efficient detection methods due to health concerns associated with pesticide residues (Goto et al., 2006).

Cancer Research

Carbamates, including Ethyl acetoacetyl(methyl)carbamate, have been investigated for their carcinogenic potential. Studies have been conducted on their ability to induce sister chromatid exchanges (SCEs) in various tissues, serving as a marker for genetic damage and carcinogenicity. For instance, the ethyl ester of carbamic acid has been examined for its ability to induce SCEs in alveolar macrophages, bone marrow, and regenerating liver cells of mice, correlating with known carcinogenic activities (Cheng et al., 1981).

Environmental Science

In environmental science, the focus is on the degradation and toxicity of carbamate pesticides like Ethyl acetoacetyl(methyl)carbamate. Microbial degradation of carbamates such as Carbofuran in contaminated environments is of particular interest due to their toxic effects on non-target organisms and potential to contaminate water sources. Studies highlight microbial enzymes' role in degrading carbamates, suggesting eco-friendly bioremediation strategies (Mishra et al., 2020).

Safety and Hazards

Ethyl acetoacetate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid. In case of fire, CO2, dry chemical, or foam should be used for extinction. It should be stored in a well-ventilated place and kept cool .

Mechanism of Action

Target of Action

Ethyl acetoacetyl(methyl)carbamate, like other carbamates, primarily targets the Shiga-like toxin 1 subunit B . This target is a part of bacteriophage H30, which is a type of virus that infects bacteria .

Mode of Action

The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH . Therefore, substitution on the O- and N-termini of a carbamate can influence its activity .

Biochemical Pathways

The acetyl CoA pathway is a key biochemical pathway affected by carbamates . This pathway is involved in the metabolism of acetate, a major end product of bacterial fermentation in the gut . The ATP-requiring enzymatic conversion of acetate and CoA to acetyl-CoA is an evolutionarily ancient and conserved metabolic pathway . This metabolic pathway provides a sensitive measure of cellular energy charge and can be useful for fine-tuning anabolic and catabolic processes .

Pharmacokinetics

It’s known that carbamates, in general, can be absorbed, distributed, metabolized, and eliminated by the body . The specific ADME properties of Ethyl acetoacetyl(methyl)carbamate and their impact on bioavailability remain to be elucidated.

Result of Action

Carbamates, including Ethyl acetoacetyl(methyl)carbamate, are known to be genotoxic and carcinogenic for a number of species such as mice, rats, hamsters, and monkeys . They can initiate, facilitate, or exacerbate pathological immune processes, resulting in immunotoxicity by induction of mutations in genes coding for immunoregulatory factors and modifying immune tolerance .

Action Environment

The action of Ethyl acetoacetyl(methyl)carbamate can be influenced by various environmental factors. For instance, it occurs at low levels, from ng/L to mg/L, in many fermented foods and beverages . High levels of Ethyl acetoacetyl(methyl)carbamate can be found in distilled spirits at concentrations ranging from 0.01 to 12 mg/L depending on the origin of the spirit . Therefore, the dietary and environmental context can significantly influence the action, efficacy, and stability of Ethyl acetoacetyl(methyl)carbamate.

properties

IUPAC Name

ethyl N-methyl-N-(3-oxobutanoyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c1-4-13-8(12)9(3)7(11)5-6(2)10/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXZLYROVQRQCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N(C)C(=O)CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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